(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-2-(4-phenylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14,16H,10,15H2;1H/t14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKYUCFEARJREI-PFEQFJNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Asymmetric Hydrogenation
Catalytic hydrogenation of prochiral ketone precursors using chiral catalysts remains the most efficient route. For example, the ketone intermediate 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (CAS 857368-92-4) is reduced under hydrogen gas (1–10 atm) in the presence of a Rhodium-(R)-BINAP complex. This method achieves enantiomeric excess (ee) values exceeding 95% by optimizing:
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Catalyst loading : 0.5–1.0 mol%
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Solvent : Methanol or ethanol
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Temperature : 25–40°C
The reaction proceeds via a suprafacial hydride transfer mechanism, with the biphenyl moiety’s planar geometry enhancing catalyst-substrate π-π interactions. Post-reduction, the amino alcohol is treated with HCl in diethyl ether to precipitate the hydrochloride salt.
Chiral Auxiliary-Mediated Synthesis
Alternative routes employ chiral auxiliaries, such as (R)- or (S)-α-methylbenzylamine, to induce asymmetry. The biphenyl aldehyde is condensed with the auxiliary to form an imine, which undergoes nucleophilic addition with cyanide or Grignard reagents. For instance:
Hydrolysis of the nitrile group followed by auxiliary removal yields the target amino alcohol. While this method achieves ~90% ee, it requires additional steps for auxiliary recovery, reducing overall efficiency.
Stepwise Synthetic Routes
Biphenyl Core Construction
The biphenyl moiety is typically synthesized via Suzuki-Miyaura coupling. 4-Bromophenylboronic acid reacts with bromobenzene under Pd(PPh₃)₄ catalysis (2 mol%) in a 1:1 mixture of dioxane and 2M Na₂CO₃. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cross-coupling |
| Reaction Time | 12–16 hours | Ensures completion |
| Ligand | PPh₃ | Stabilizes Pd(0) |
This step achieves >85% yield, with purity confirmed by HPLC.
Amino Alcohol Formation
The biphenyl aldehyde undergoes reductive amination to install the amino alcohol group. Using ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7, the aldehyde is converted to the primary amine:
Racemic mixtures from this step necessitate chiral resolution via diastereomeric salt formation with (R)-camphorsulfonic acid.
Resolution and Purification
Diastereomeric Salt Crystallization
The racemic amino alcohol is treated with (R)-camphorsulfonic acid in ethanol, selectively precipitating the (S)-enantiomer as a crystalline salt. Recrystallization from methanol/water improves ee to >99%.
Chromatographic Techniques
Reverse-phase HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers with a retention time of 12.3 minutes for the (S)-form.
Analytical Characterization
Critical analytical data for the final product include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C (dec.) | DSC |
| [α]D²⁵ | +32.5° (c = 1, H₂O) | Polarimetry |
| ¹H NMR (D₂O) | δ 7.68 (4H, d), 7.48 (2H, m) | 400 MHz, TMS ref. |
| HPLC Purity | 99.8% | Chiral AD-H column |
These metrics align with pharmacopeial standards for chiral amines .
Chemical Reactions Analysis
2.2. Incorporation of the Aminoethanol Moiety
The 2-aminoethanol group may be introduced via:
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Nucleophilic substitution : Reaction of a biphenyl-substituted epoxide with an amine source.
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Condensation : Reaction of a carbonyl compound (e.g., ketone or aldehyde) with a hydroxylamine derivative.
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Chiral resolution : Separation of racemic aminoethanol derivatives using chiral chromatography or enzymatic methods .
2.3. Hydrochloride Salt Formation
The amine group is protonated with HCl gas or aqueous HCl to form the hydrochloride salt. This step ensures stability and enhances aqueous solubility.
Key Reaction Data
4.1. Structural Analysis
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Molecular Formula : C₁₄H₁₅NO (neutral form), with hydrochloride salt having an additional Cl⁻ .
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Molecular Weight : 213.27 g/mol (neutral) , 249.14 g/mol (hydrochloride).
4.2. Reactivity
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The secondary amine and hydroxyl groups enable participation in:
4.3. Stability
The hydrochloride salt is stable under ambient conditions but may undergo degradation in strongly basic or acidic environments .
Scientific Research Applications
Pharmacological Studies
(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride has been investigated for its biological activities. Compounds with similar structures often exhibit various pharmacological effects, including:
- Antitumor Activity : Research indicates that compounds with biphenyl moieties can interact with biological targets involved in cancer pathways.
- Neuroprotective Effects : The amino alcohol structure may confer protective properties against neurodegenerative diseases.
Case Studies
A study conducted on related compounds demonstrated that biphenyl derivatives possess significant binding affinity to certain receptors implicated in cancer progression. Techniques such as molecular docking and surface plasmon resonance were employed to elucidate these interactions, indicating potential therapeutic benefits for this compound in cancer treatment .
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for diverse reactivity patterns. It can be utilized in the synthesis of:
- Pharmaceutical Intermediates : Its chiral nature makes it valuable for producing enantiomerically pure compounds.
- Ligands for Catalysis : The biphenyl structure can be modified to create ligands used in asymmetric catalysis.
Comparative Analysis of Structural Similarities
The following table compares this compound with other structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (S)-2-Aminoethanol | Simple amino alcohol without aromatic rings | Basic structure; limited biological activity |
| 4-Amino-biphenyl | Biphenyl structure with an amino group | Known for its use in dye synthesis |
| (R)-2-(4-Hydroxyphenyl)-2-aminoethanol | Hydroxy-substituted phenolic structure | Exhibits strong antioxidant properties |
| 3-Amino-biphenyl | Similar biphenyl structure but with an amino group at position 3 | Potentially different binding profiles |
This comparison illustrates the unique stereochemistry and functional group arrangement of this compound, influencing its biological activity and applications .
Mechanism of Action
The mechanism of action of (S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows for strong π-π interactions with aromatic residues in proteins, while the aminoethanol group can form hydrogen bonds and ionic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
Target Compound :
- Name: (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride
- Backbone: Ethanolamine (2-carbon chain)
- Substituents : Biphenyl at C2, (S)-configuration
- Key Applications : Chiral drug development, receptor-binding studies .
Compound A : (R)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropan-1-ol Hydrochloride
- Structural Differences: Backbone: Propanolamine (3-carbon chain) Substituents: Biphenyl at C3, (R)-configuration .
- The (R)-configuration may lead to divergent enantioselectivity in biological systems .
Compound B : 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride
- Structural Differences: Substituted Phenyl: Fluorophenyl instead of biphenyl Amino Group: Methylamino instead of primary amine .
- Impact: The electron-withdrawing fluorine atom enhances polarity, reducing lipophilicity compared to the biphenyl group. The methylamino group may decrease hydrogen-bonding capacity .
Physicochemical Properties
Key Observations :
Crystallographic and Computational Studies
Structural data for these compounds are often resolved using programs like SHELXL (), which refine small-molecule crystallographic models to high precision. For example, the (S)-enantiomer’s crystal packing may differ from its (R)-counterpart due to stereospecific hydrogen-bonding networks, impacting solubility and formulation .
Biological Activity
(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride, a chiral compound with the molecular formula C14H15NO·HCl, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a biphenyl moiety and an amino alcohol functional group, which contribute to its diverse reactivity and biological interactions.
Chemical Structure and Properties
The chemical structure of (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol is characterized by:
- Biphenyl group : Enhances hydrophobic interactions.
- Amino alcohol moiety : Facilitates hydrogen bonding with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 213.275 g/mol |
| CAS Number | 1429184-14-4 |
| Solubility | Soluble in water and organic solvents |
Biological Activity
Research indicates that (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol exhibits various biological activities, particularly in pharmacological contexts. Its potential applications include:
1. Antimicrobial Activity
Studies have demonstrated that compounds similar to (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol can inhibit the growth of bacteria such as Helicobacter pylori. For instance, related compounds have shown significant potency against this pathogen, suggesting that (S)-2-aminoethanol derivatives could be effective in treating infections caused by antibiotic-resistant strains.
2. Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have indicated that certain derivatives exhibit promising anti-proliferative activity against various cancer cells, including HL60 leukemia cells. The structure-activity relationship (SAR) analyses reveal that modifications to the biphenyl or amino groups can significantly enhance or reduce cytotoxicity.
The biological activity of (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol is thought to arise from its ability to interact with specific molecular targets:
- Binding Affinity : Molecular docking studies suggest that the biphenyl group facilitates π–π stacking interactions with aromatic amino acids in proteins.
- Enzyme Inhibition : The amino alcohol moiety allows for hydrogen bonding with active sites of enzymes such as glutathione S-transferase and caspase-3, which are involved in cellular detoxification and apoptosis pathways.
Case Studies
Several studies have explored the biological activity of (S)-2-[1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of various biphenyl derivatives against H. pylori. The results indicated that specific structural modifications led to enhanced antibacterial activity, with IC50 values significantly lower than those of standard antibiotics.
Study 2: Anticancer Activity
In a comparative study involving multiple analogs, it was found that derivatives of (S)-2-aminoethanol exhibited varying degrees of cytotoxicity against cancer cell lines. The most potent compound demonstrated a pIC50 value of 8.0 against HL60 cells, indicating strong potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride, and how can reaction progress be monitored?
- Methodological Answer : A common approach involves condensation of biphenyl derivatives with amino-alcohol precursors under reflux conditions. For example, ethanolic solutions of intermediates (e.g., 4-amino acetophenone) are refluxed with acetic acid as a catalyst, with reaction progress tracked via thin-layer chromatography (TLC) . Post-reaction, the product is isolated by ice-water quenching, filtration, and recrystallization. Monitoring pH during hydrochloride salt formation ensures optimal yield.
Q. How can the crystal structure of this compound be determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of polar solvents (e.g., ethanol/water mixtures). Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. The SHELX system (SHELXL) is widely used for refinement, leveraging its robust algorithms for small-molecule crystallography. Key parameters include R-factor convergence (<0.05) and validation using tools like PLATON for symmetry checks .
Q. What analytical techniques are suitable for assessing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies purity (>95% typical). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms structural integrity, with biphenyl proton resonances typically appearing as multiplet signals in aromatic regions (δ 7.2–7.6 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z ~276) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
